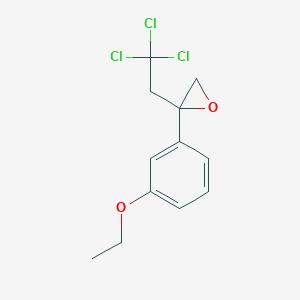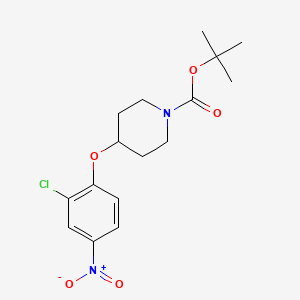![molecular formula C9H15NO4S B8606256 (2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B8606256.png)
(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is a derivative of the essential amino acid methionine. Methionine is known for its role in protein synthesis and various metabolic processes. The addition of an allyloxycarbonyl group to methionine enhances its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group of methionine with an allyloxycarbonyl group. This can be achieved through a reaction between methionine and allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides and sulfones.
Reduction: The allyloxycarbonyl group can be reduced to yield the free amino group.
Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free methionine.
Substitution: Various N-substituted methionine derivatives.
Scientific Research Applications
(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid involves its interaction with various molecular targets and pathways. The allyloxycarbonyl group can protect the amino group of methionine, allowing it to participate in specific biochemical reactions without being degraded. This protection is particularly useful in peptide synthesis, where the amino group needs to be selectively deprotected at a later stage.
Comparison with Similar Compounds
Similar Compounds
N-acetylmethionine: Another derivative of methionine with an acetyl group instead of an allyloxycarbonyl group.
Methionine sulfoxide: An oxidized form of methionine.
Methionine sulfone: A further oxidized form of methionine.
Uniqueness
(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is unique due to the presence of the allyloxycarbonyl group, which provides specific protective properties and reactivity. This makes it particularly valuable in synthetic chemistry and peptide synthesis, where selective protection and deprotection of functional groups are crucial.
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-3-5-14-9(13)10-7(8(11)12)4-6-15-2/h3,7H,1,4-6H2,2H3,(H,10,13)(H,11,12)/t7-/m0/s1 |
InChI Key |
AXDHCYMFRYFLDE-ZETCQYMHSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)OCC=C |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


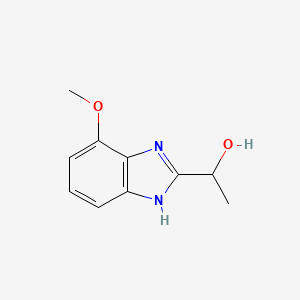
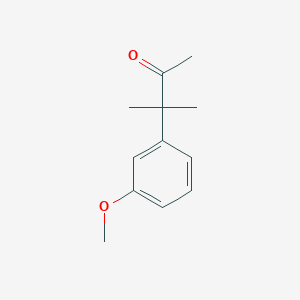
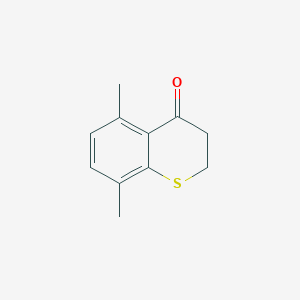
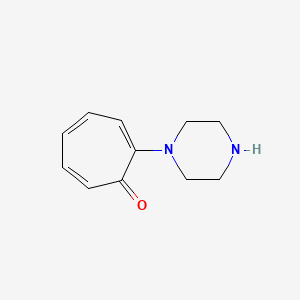
![[(2-AMINOETHYL)SULFAMOYL]AMINE](/img/structure/B8606218.png)
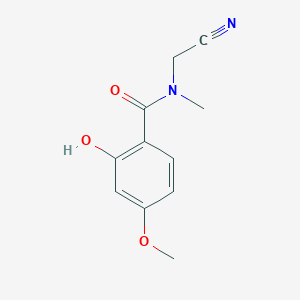
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate](/img/structure/B8606227.png)
![2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B8606228.png)

![[(2S,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B8606247.png)
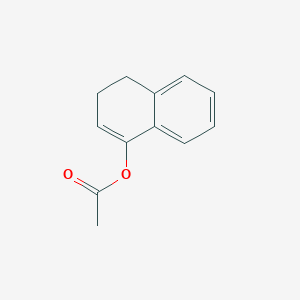
![1-Methoxy-2-[(2-methoxyethyl)disulfanyl]ethane](/img/structure/B8606267.png)
